2-oxopropyl-CoM(1-)
Description
2-Oxopropyl-CoM(1−) is a thioether derivative of coenzyme M (CoM; 2-sulfanylethane-1-sulfonate) that plays a critical role in microbial carboxylation pathways. Structurally, it consists of a 2-oxopropyl group (CH3-C(=O)-CH2-) covalently linked to CoM via a thioether bond. This compound is a key intermediate in the epoxyalkane carboxylation pathway of Xanthobacter sp. strain Py2, a metabolic process enabling the bacterium to utilize short-chain epoxyalkanes as carbon and energy sources .
The enzymatic conversion of 2-oxopropyl-CoM(1−) occurs within a four-component system:
- Component I (EC 4.4.1.23): 2-Hydroxypropyl-CoM lyase, initiating the pathway.
- Component II (EC 1.8.1.5): 2-Oxopropyl-CoM reductase (carboxylating), responsible for reducing and carboxylating 2-oxopropyl-CoM(1−).
- Components III/IV (EC 1.1.1.268/269): Stereospecific dehydrogenases that oxidize hydroxypropyl-CoM isomers.
Properties
Molecular Formula |
C5H9O4S2- |
|---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
2-(2-oxopropylsulfanyl)ethanesulfonate |
InChI |
InChI=1S/C5H10O4S2/c1-5(6)4-10-2-3-11(7,8)9/h2-4H2,1H3,(H,7,8,9)/p-1 |
InChI Key |
CRNXHFXAXBWIRH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CSCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
The primary analogs of 2-oxopropyl-CoM(1−) are thioether derivatives with varying oxo-side chain lengths, such as 2-oxobutyl-CoM (chain length: C4). The table below summarizes critical distinctions:
| Property | 2-Oxopropyl-CoM(1−) | 2-Oxobutyl-CoM |
|---|---|---|
| Oxo-side chain length | C3 (propyl) | C4 (butyl) |
| CoM moiety requirement | Absolute (no substitution allowed) | Absolute (no substitution allowed) |
| Enzyme activity | Substrate for EC 1.8.1.5 | Substrate for EC 1.8.1.5 |
| Biological role | Epoxypropane carboxylation | Epoxybutane carboxylation* |
*Inferred from enzymatic flexibility toward longer-chain substrates .
Mechanistic Insights
- Substrate Flexibility : EC 1.8.1.5 (Component II) accommodates longer oxo-side chains (e.g., 2-oxobutyl), but activity is contingent on the intact CoM structure. This suggests that substrate recognition depends on the sulfonate groups of CoM, while the oxo-side chain length modulates catalytic efficiency .
- Pathway Specificity : Although 2-oxobutyl-CoM can undergo carboxylation, its physiological relevance depends on the availability of epoxybutane in the environment. Xanthobacter sp. Py2’s metabolic network likely prioritizes epoxypropane due to ecological substrate prevalence.
Limitations of Analogs
- CoM Dependency : Modifications to CoM’s sulfonate groups (e.g., replacing the sulfonate with phosphonate) abolish enzymatic activity, underscoring evolutionary optimization for CoM’s unique geometry and charge distribution .
- Chain-Length Trade-offs: Longer chains (e.g., C4) may sterically hinder binding or alter redox potentials, though experimental data on kinetic parameters remain scarce.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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